molecular formula C27H29NO4 B4930057 Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Katalognummer: B4930057
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: YGGFGMYIPDTDLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline family, characterized by a hexahydroquinoline core with a 5-oxo group, methyl substituents at positions 2 and 7,7, and a carboxylate ester at position 2. These compounds are often explored for biological activities, including cardiomyogenic inhibition , α-glucosidase inhibition , and calcium-channel blocking .

Eigenschaften

IUPAC Name

methyl 2,7,7-trimethyl-5-oxo-4-(3-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4/c1-17-23(26(30)31-4)24(25-21(28-17)14-27(2,3)15-22(25)29)19-11-8-12-20(13-19)32-16-18-9-6-5-7-10-18/h5-13,24,28H,14-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGFGMYIPDTDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis , which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, followed by purification steps such as recrystallization.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The hexahydroquinoline scaffold allows extensive structural modification, particularly at the 4-position aryl group and the ester moiety. Below, key analogs are compared based on substituents, physicochemical properties, and biological activities.

Variations in Ester Groups and Aryl Substituents

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
Compound ID Ester Group Aryl Substituent Key Properties Biological Activity References
Target Compound* Methyl 3-(Benzyloxy)phenyl Not reported Hypothesized based on analogs N/A
Compound 43 (Indolyl) Methyl 3-(1H-Indol-5-yl)phenyl ¹H NMR (δ 0.97–8.30), HPLC 97.2% purity Cardiomyogenic inhibitor
Compound 32 (Cyclohexyl) Methyl 4-Cyclohexylphenyl ¹H NMR (δ 0.95–1.34) Not specified
Compound 5 (Dibromo) Ethyl 3,5-Dibromo-4-(octyloxy)phenyl m.p. 145–146°C, ¹H NMR (δ 2.34–7.37) α-Glucosidase inhibitor
Compound 6c (Hydroxyphenyl) Ethyl 2-Hydroxyphenyl Synthesized via ionic liquid catalyst Not specified
Benzyl Derivatives Benzyl Varied (e.g., 4-ethyl, 3,4-dimethoxy) m.p. 151–250°C, ¹H/¹³C NMR data Not specified (structural studies)

*Note: The target compound is hypothesized based on analogs; exact data are unavailable in the evidence.

Ester Group Influence

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., Compound 43) generally exhibit higher crystallinity and melting points than ethyl analogs (e.g., Compound 5), as seen in benzyl derivatives (m.p. 151–250°C) .
  • Benzyl Esters : These derivatives () show broader substituent tolerance but may face hydrolysis challenges in vivo compared to alkyl esters.

Research Findings and Structure-Activity Relationships (SAR)

Physicochemical Properties

  • Melting Points : Benzyl esters with hydroxy/methoxy groups (e.g., m.p. 248–250°C in ) exhibit higher thermal stability due to hydrogen bonding .
  • NMR Profiles : Methyl groups at positions 2 and 7,7 produce distinct singlet signals (e.g., δ 2.38 ppm for Compound 43) .

Biologische Aktivität

Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 126342-53-8) is a synthetic compound belonging to the hexahydroquinoline family. This compound has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C27H29NO4
  • Molecular Weight : 431.52 g/mol
  • Melting Point : 228 °C
  • Boiling Point : 584.1 ± 50.0 °C (predicted)
  • Density : 1.20 ± 0.1 g/cm³ (predicted)

Research indicates that compounds in the hexahydroquinoline class exhibit multitarget properties, particularly involving receptors such as free fatty acid receptors (FFA2/GPR43 and FFA3/GPR41) and hydroxycarboxylic acid receptor HCA2/GPR109A. These receptors play critical roles in regulating inflammation and metabolic processes.

Anti-inflammatory Activity

Studies have shown that methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can reduce pro-inflammatory cytokines in macrophages. This suggests its potential application in treating inflammatory diseases such as asthma and colitis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces cytokine levels in macrophages; potential for asthma and colitis treatment
Receptor ModulationActs as an agonist for FFA3/GPR41; weaker activity towards FFA2/GPR43 and HCA2/GPR109A
Metabolic RegulationPotential therapeutic agent for obesity and type 2 diabetes

Case Study 1: In Vitro Evaluation of Anti-inflammatory Effects

In a controlled laboratory setting, methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was tested on macrophage cell lines. Results indicated a significant reduction in the secretion of TNF-alpha and IL-6 cytokines when treated with this compound compared to untreated controls.

Case Study 2: Receptor Interaction Studies

A study evaluated the interaction of this compound with various G-protein coupled receptors (GPCRs). The compound exhibited selective agonistic activity towards FFA3/GPR41 at low micromolar concentrations while showing lesser effects on other receptors . This specificity suggests a targeted approach for metabolic disorder treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.